3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid
Description
3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid is a heterocyclic compound featuring a benzoic acid scaffold substituted with a 4-methoxy-pyrimidin-2-ylamino-methyl group at the 3-position. This structural motif is common in pharmaceuticals and agrochemicals due to its ability to modulate biological activity through targeted molecular interactions .
Properties
IUPAC Name |
3-[[(4-methoxypyrimidin-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-5-6-14-13(16-11)15-8-9-3-2-4-10(7-9)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWZPSQJXALQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid typically involves:
- Formation of the amino methyl linkage between the 4-methoxypyrimidin-2-yl amine and the 3-position of benzoic acid derivative.
- Functionalization of the pyrimidine ring , especially at the 4-position with a methoxy group.
- Control of reaction conditions such as solvent, temperature, and pH to optimize yield and purity.
The preparation often proceeds via nucleophilic substitution or condensation reactions involving amines and halogenated pyrimidines or via cyclization reactions starting from suitable precursors.
Stepwise Preparation Method
Guanidine Intermediate Formation and Cyclization (Patent CN101928277B)
A closely related approach for similar pyrimidinyl amino benzoic acids involves a two-step process:
Step 1: Guanidine Formation
- React 3-amino-4-methylbenzoic acid with cyanamide under acidic conditions (hydrochloric acid) to form a guanidine hydrochloride intermediate, specifically 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.
- Reaction conditions:
- Solvent: Alcoholic solvents (methanol, ethanol, isoamyl alcohol) or aqueous mixtures.
- Temperature: 50-65 °C during addition of HCl, then heated to 100 °C for 3 hours.
- pH maintained acidic (~5).
- Yield: Approximately 60.3% after isolation and recrystallization.
- Purification: Recrystallization using alcohol-water mixtures, activated carbon decolorization, pH adjustment with NaOH and HCl, followed by filtration and drying.
Step 2: Cyclization to Form Pyrimidine Ring
- The guanidine intermediate is reacted with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to close the pyrimidine ring.
- Reaction conditions:
- Solvent: Alcoholic, ketone, ester, or aromatic hydrocarbon solvents (e.g., methyl alcohol, acetone, ethyl acetate, toluene).
- Temperature: 80-100 °C.
- pH: Slightly basic (8-9).
- Reaction time: 7-12 hours, preferably 8-9 hours.
- This step yields the target pyrimidinyl amino benzoic acid derivative.
- Post-reaction treatment includes recrystallization to improve purity.
This method is noted for its short synthetic route, simple operation, environmental friendliness, and suitability for large-scale industrial production due to stable intermediates and good yields.
Industrial Considerations
- The guanidine intermediate method provides a robust pathway with stable intermediates, making it preferable for scale-up.
- Solvent choice is critical for reaction efficiency and environmental impact; alcohols and ketones are commonly used.
- Control of pH and temperature is essential to maximize yield and minimize by-products.
- Recrystallization and activated carbon treatment are important for achieving high purity suitable for pharmaceutical applications.
- The process is cost-effective due to the use of readily available starting materials and moderate reaction conditions.
Summary Table of Preparation Parameters
| Step | Reagents/Starting Materials | Solvent(s) | Temperature (°C) | pH Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Guanidine Formation | 3-amino-4-methylbenzoic acid, cyanamide, HCl | Alcoholic solvents (methanol, isoamyl alcohol), water | 50-65 (addition), 100 (reaction) | ~5 | 3 + 5 hours | ~60 | Intermediate stable, recrystallized |
| Cyclization to Pyrimidine | Guanidine intermediate, 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one | Alcohols, ketones, esters, aromatics (e.g., acetone, toluene) | 80-100 | 8-9 | 7-12 hours | High | Recrystallization improves purity |
| Nucleophilic Substitution | 2,4-dichloropyrimidine, (4-methoxypyrimidin-2-yl)amine, triethylamine | Chloroform, DMF | 50-100 | Neutral | 18-24 hours | Moderate | Alternative for analog synthesis |
Research Findings and Optimization Notes
- The guanidine intermediate approach benefits from the use of hydrochloric acid to facilitate guanidine formation and ring closure.
- Solvent polarity and protic/aprotic nature affect the reaction rate and product solubility.
- Reaction pH control during cyclization is crucial; slightly basic conditions favor ring closure.
- Temperature control avoids decomposition and side reactions.
- Recrystallization from alcohol-water mixtures with activated carbon treatment effectively removes impurities and color bodies.
- Industrial scale-up requires careful solvent recovery and waste management to maintain environmental standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidinyl group can form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations :
- Substituent Diversity : The target compound’s 4-methoxy group distinguishes it from analogs with bulkier substituents (e.g., pyridinyl in , bromophenyl in ). Smaller substituents like methoxy may enhance solubility compared to halogenated or aromatic groups.
- Mass and Polarity: The target compound has a lower molecular weight (280.26 g/mol) than sulfometuron methyl (364.4 g/mol) due to the absence of a sulfonylurea group .
Key Insights :
- Antitumor Potential: Benzoic acid derivatives with pyrimidine substituents, such as Av7 and Av9 from Aconitum vaginatum, exhibit potent antitumor activity against gastric (AGS) and liver (HepG2) cancer cells . The target compound’s methoxy group may enhance DNA intercalation or enzyme inhibition.
- Enzyme Modulation : Sulfometuron methyl’s sulfonylurea group enables ALS inhibition, a mechanism absent in the target compound but highlighting the role of pyrimidine in agrochemical design .
Biological Activity
3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.26 g/mol
- CAS Number : 1183598-53-9
The compound is synthesized through the reaction of 4-methoxypyrimidine-2-amine with 3-(chloromethyl)benzoic acid under basic conditions, typically using dimethylformamide (DMF) as a solvent.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The methoxypyrimidinyl group can form hydrogen bonds with active sites on enzymes, which may lead to inhibition of their activity. This interaction suggests potential applications in enzyme inhibition studies, particularly concerning proteolytic enzymes involved in cellular processes.
Enzyme Inhibition
Research indicates that derivatives of benzoic acid, including this compound, can promote the activity of critical protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Studies have shown that compounds similar to this compound can enhance the activation of cathepsins B and L, which play essential roles in protein degradation and cellular homeostasis .
Cytotoxicity and Cell Growth Inhibition
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, it was found that at concentrations of 1 and 10 μg/mL, certain extracts containing benzoic acid derivatives did not exhibit significant cytotoxicity against human foreskin fibroblasts or cancer cell lines like Hep-G2 and A2058 . This suggests a favorable safety profile for potential therapeutic applications.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methyl-3-{[(4-pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | Structure | Antileukemic properties |
| 3-Chloro-4-methoxybenzoic acid | Structure | Strong activation of cathepsins B and L |
The methoxypyrimidinyl group in our compound provides distinct interactions compared to other derivatives, enhancing its potential as a biological agent.
Case Studies
- Protein Degradation System Modulation : In a study examining benzoic acid derivatives, it was observed that compounds similar to this compound significantly induced proteasomal activity. The most effective compounds showed an increase in chymotrypsin-like enzymatic activity by over 400% compared to controls .
- Cytotoxicity Profile : Another investigation focused on the cytotoxic effects of various benzoic acid derivatives across different cell lines. The results indicated that while some compounds exhibited pronounced cytotoxicity, this compound remained relatively non-toxic at therapeutic concentrations .
Q & A
Q. What are the recommended synthetic routes for 3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid?
- Methodological Answer: The synthesis typically involves coupling 4-methoxypyrimidin-2-amine with a benzaldehyde derivative followed by oxidation to the benzoic acid. A modified procedure (similar to triazine-based couplings in ) uses 1,1-dimethylethyl aminobenzoate under mild conditions (45°C for 1–1.25 hours) with yields exceeding 90% . Catalysts like palladium or copper may enhance selectivity, while solvents such as DMF or THF are critical for solubility. Post-synthesis purification via column chromatography (hexane/EtOH) ensures high purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer: Purity is assessed via HPLC (reversed-phase C18 column) and thin-layer chromatography (TLC; hexane/EtOH 1:1, Rf ~0.59–0.62) . Structural validation employs H NMR (DMSO-d, δ 3.76–3.86 ppm for methoxy groups) and FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What solvents and reaction conditions optimize its stability during storage?
- Methodological Answer: The compound is hygroscopic and should be stored in anhydrous DMSO or methanol at –20°C. Degradation studies (via TLC or NMR) indicate stability for ≥6 months under inert atmospheres. Avoid aqueous buffers with pH >7 to prevent ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyrimidine ring influence biological activity?
- Methodological Answer: Substituents like methoxy (electron-donating) or trifluoromethyl (electron-withdrawing, as in ) alter π-stacking and hydrogen-bonding interactions with biological targets. Comparative assays (e.g., enzyme inhibition) using analogs from and reveal that methoxy groups enhance binding affinity to kinases by 2–3 fold versus trifluoromethyl derivatives. DFT calculations can model charge distribution effects .
Q. How can crystallographic data resolve ambiguities in stereochemistry or conformation?
- Methodological Answer: Single-crystal X-ray diffraction (as in ) confirms the planar geometry of the pyrimidine-benzoic acid core and the antiperiplanar orientation of the methoxy group. Data collection at 298 K with R factor <0.071 and data-to-parameter ratio >13 ensures accuracy. Compare with Cambridge Structural Database entries for validation .
Q. What strategies address contradictions in reported melting points or spectroscopic data?
- Methodological Answer: Discrepancies (e.g., mp 180–182°C in vs. 217–220°C in ) may arise from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures followed by DSC analysis identifies stable polymorphs. Standardize NMR acquisition parameters (e.g., 200–400 MHz, DMSO-d) to ensure reproducibility .
Q. How can in silico modeling predict its pharmacokinetic properties?
- Methodological Answer: Use QSAR models (e.g., SwissADME) to predict logP (~2.1), solubility (~0.5 mg/mL), and CYP450 interactions. Molecular docking (AutoDock Vina) against PAR-1 receptors (as in ) identifies key binding residues (e.g., Lys246, Glu348). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
